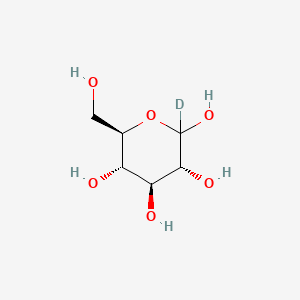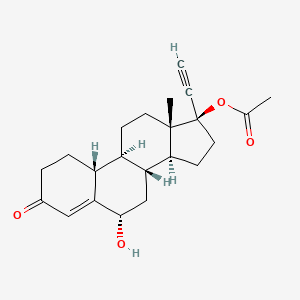![molecular formula C16H14N8O8 B1146327 N-[3-[(2,4-Dinitrophenyl)hydrazinyliden]butan-2-ylidenamino]-2,4-dinitroanilin CAS No. 1179-29-9](/img/structure/B1146327.png)
N-[3-[(2,4-Dinitrophenyl)hydrazinyliden]butan-2-ylidenamino]-2,4-dinitroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is an organic compound characterized by its complex structure and multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in the detection of aldehydes and ketones through the formation of hydrazones.
Biology: Employed in biochemical assays to detect carbonyl compounds in proteins and other biomolecules.
Industry: Utilized in the production of dyes, pigments, and explosives due to its reactive nitro groups.
Wirkmechanismus
Target of Action
Similar compounds, such as schiff bases and hydrazones, have been found to exhibit high physiological activity . They are known to interact with various biological targets due to the presence of an azomethine group (–NHN=C–), which contains two nitrogen atoms of different nature and a C=N double bond .
Mode of Action
The nitrogen atom of the azomethine group in hydrazones, having the lone pair of electrons in its sp2 hybridized orbital, is considered responsible for their chemical and biological activities . These compounds can undergo intramolecular charge transfer during excitation of the molecules .
Biochemical Pathways
Schiff base ligands, which are structurally similar, are known to interact with metal ions and form different types of complexes . These complexes can potentially affect various biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, which could potentially result in a range of molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline plays a crucial role in biochemical reactions, particularly in the detection and quantification of protein carbonyls. This compound reacts with carbonyl groups in proteins, forming stable hydrazone derivatives that can be detected using spectrophotometric methods . The interaction of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline with proteins is highly specific, allowing for the precise measurement of oxidative stress markers in biological samples . Additionally, this compound has been shown to interact with various enzymes, including oxidoreductases, which play a role in its biochemical activity .
Cellular Effects
The effects of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline on cellular processes are profound. This compound influences cell function by modifying protein structures through the formation of hydrazone derivatives. These modifications can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline in cells has been associated with changes in the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline exerts its effects through the formation of covalent bonds with carbonyl groups in proteins. This interaction leads to the formation of hydrazone derivatives, which can inhibit or activate enzymes depending on the specific protein involved . The compound’s ability to modify protein structures also results in changes in gene expression, particularly genes involved in oxidative stress and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline vary with different dosages in animal models. At low doses, the compound can effectively modify protein structures without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is involved in several metabolic pathways, particularly those related to oxidative stress and protein modification . The compound interacts with enzymes such as oxidoreductases, which facilitate its conversion into hydrazone derivatives . These interactions can affect metabolic flux and the levels of various metabolites, particularly those involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and cellular effects . The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical activity and effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, hydrazones, and other derivatives depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used similarly in detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative with applications in organic synthesis and analytical chemistry.
Uniqueness
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is unique due to its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to simpler hydrazine derivatives .
Eigenschaften
CAS-Nummer |
1179-29-9 |
|---|---|
Molekularformel |
C16H14N8O8 |
Molekulargewicht |
446.33 g/mol |
IUPAC-Name |
N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+ |
InChI-Schlüssel |
XCSLKVHFIVYYTR-BUOZRGFLSA-N |
Isomerische SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Synonyme |
2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione; Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion; NSC 409622; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




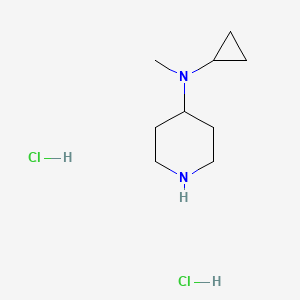
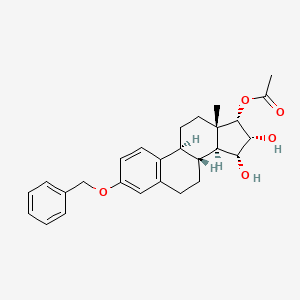
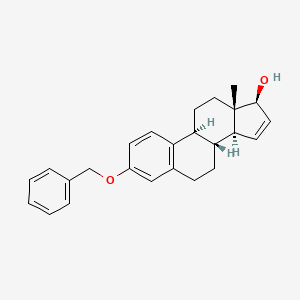
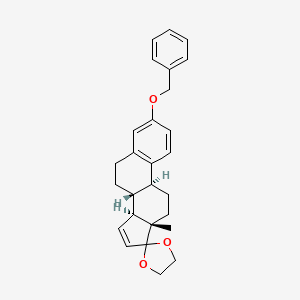
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
